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Introduction
Nigericin sodium salt is a polyether antibiotic and a potent ionophore with a high affinity for

potassium ions (K⁺). It functions as a K⁺/H⁺ antiporter, facilitating an electroneutral exchange

across biological membranes, including the inner mitochondrial membrane. This unique

mechanism of action makes Nigericin an invaluable tool for investigating various aspects of

mitochondrial function and dysfunction. By dissipating the mitochondrial pH gradient (ΔpH)

while simultaneously increasing the mitochondrial membrane potential (ΔΨm), Nigericin allows

for the dissection of the individual contributions of these two components of the proton motive

force to cellular processes. These application notes provide a comprehensive overview of the

use of Nigericin sodium salt in mitochondrial research, including detailed experimental

protocols and data interpretation.

Mechanism of Action
Nigericin disrupts the proton motive force across the inner mitochondrial membrane by

collapsing the pH gradient. The electron transport chain pumps protons from the mitochondrial

matrix to the intermembrane space, creating both a pH gradient (ΔpH, matrix is alkaline) and a

membrane potential (ΔΨm, matrix is negative). Nigericin inserts into the inner mitochondrial

membrane and exchanges matrix K⁺ for intermembrane space H⁺.[1][2][3] This influx of

protons neutralizes the matrix's alkalinity, thereby dissipating the ΔpH. To compensate for the

influx of positive charge (protons), the activity of the electron transport chain may increase,
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leading to a hyperpolarization of the mitochondrial membrane (increase in ΔΨm).[4][5] This

uncoupling of the pH gradient from the membrane potential is a key feature that distinguishes

Nigericin from classical protonophores like FCCP, which dissipate both components of the

proton motive force.

The disruption of the proton motive force by Nigericin leads to a decrease in ATP synthesis, as

the ATP synthase relies on the proton gradient to generate ATP.[1] Furthermore, the collapse of

the pH gradient can affect mitochondrial ion homeostasis, matrix volume, and the transport of

metabolites.
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Mechanism of Nigericin action on the inner mitochondrial membrane.

Key Applications
Dissecting the Components of the Proton Motive Force: Nigericin is used to specifically

dissipate the ΔpH component of the proton motive force, which allows researchers to study
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the independent roles of ΔpH and ΔΨm in processes such as ATP synthesis, calcium

transport, and protein import.[6][7]

Induction of Apoptosis: By disrupting mitochondrial function, increasing reactive oxygen

species (ROS) production, and causing mitochondrial swelling, Nigericin can induce the

intrinsic pathway of apoptosis.[4][8][9] This is characterized by the release of cytochrome c

from the mitochondria into the cytosol.[8]

NLRP3 Inflammasome Activation: Nigericin is a potent activator of the NLRP3

inflammasome.[10][11] The K⁺ efflux from the cell, mediated by Nigericin, is a key trigger for

the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1

and the secretion of pro-inflammatory cytokines IL-1β and IL-18.[10][12]

Studying Mitochondrial ROS Production: The alteration of the mitochondrial membrane

potential and electron transport chain activity by Nigericin can lead to an increase in the

production of mitochondrial reactive oxygen species (ROS), particularly superoxide.[4][9][13]

Drug Development and Toxicity Screening: Nigericin can be used as a positive control for

mitochondrial toxicity in drug development.[14][15] Its well-characterized effects on

mitochondrial function provide a benchmark for assessing the potential mitochondrial

liabilities of new chemical entities.

Quantitative Data Summary
The following tables summarize the quantitative effects of Nigericin sodium salt on various

mitochondrial and cellular parameters as reported in the literature.
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Cell Line IC50 (nM) Reference

MOLM13-sensitive 57.02 [16]

MOLM13-resistant 35.29 [16]

HL60-sensitive 20.49 [16]

HL60-cytarabine-resistant 1.197 [16]

Table 1: Cytotoxicity of

Nigericin in Acute Myeloid

Leukemia (AML) Cell Lines.

Parameter Condition Change Reference

Mitochondrial pH

(pHin)

20 nM Nigericin

(isolated brain

mitochondria)

Decrease by 0.13 ±

0.04 pH unit
[4]

ΔpH

20 nM Nigericin

(isolated brain

mitochondria)

Decrease from 0.23 ±

0.06 to 0.089 ± 0.02
[4]

Mitochondrial

Membrane Potential

(ΔΨm)

20 nM Nigericin

(isolated brain

mitochondria)

Increase by 7.78 ± 2.5

mV
[4]

H₂O₂ Production

20 nM Nigericin

(succinate-supported

heart mitochondria,

pH 6.46-7.03)

Increase [4]

Mitochondrial Mass
Increasing Nigericin

doses (MOLM13 cells)

Concentration-

dependent decrease
[9]

Table 2: Effect of

Nigericin on

Mitochondrial

Parameters.
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Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane
Potential (ΔΨm) using JC-1
This protocol describes the use of the fluorescent dye JC-1 to measure changes in

mitochondrial membrane potential in cultured cells treated with Nigericin. In healthy cells with

high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells

with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease

in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

Cultured cells

Nigericin sodium salt

JC-1 Staining Solution (e.g., from a commercial kit)

Assay Buffer (provided with JC-1 kit)

96-well black, clear-bottom plates

Fluorescence plate reader or flow cytometer

Procedure:

Cell Seeding: Seed cells in a 96-well black plate at a density of 5 x 10⁴ to 5 x 10⁵ cells/well in

100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[8]

Compound Treatment: Treat cells with various concentrations of Nigericin (e.g., 0.1-10 µM)

or a vehicle control (e.g., DMSO). Include a positive control for depolarization, such as 50

µM CCCP for 5-10 minutes. Incubate for the desired time (e.g., 24 hours).[14][17]

JC-1 Staining: Add 10 µL of JC-1 Staining Solution to each well and mix gently.[8]

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes.[8][18]
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Washing (Optional, for microscopy or flow cytometry): Gently wash the cells once with Assay

Buffer.[18]

Data Acquisition:

Plate Reader: Measure the fluorescence intensity for both J-aggregates (red) and JC-1

monomers (green). Typical excitation/emission wavelengths are ~560/595 nm for

aggregates and ~485/535 nm for monomers.[18]

Flow Cytometry: Analyze the cells immediately. Healthy cells with red J-aggregates will be

detected in the FL2 channel, while apoptotic cells with green JC-1 monomers will be

detected in the FL1 channel.[8]

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this

ratio indicates a loss of mitochondrial membrane potential.
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Experimental workflow for measuring ΔΨm with JC-1.

Protocol 2: Measurement of Mitochondrial Superoxide
using MitoSOX Red
This protocol details the use of MitoSOX Red, a fluorescent probe that specifically detects

superoxide in the mitochondria of live cells.

Materials:

Cultured cells
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Nigericin sodium salt

MitoSOX Red reagent

DMSO

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer

Fluorescence microscope or flow cytometer

Procedure:

Prepare MitoSOX Stock Solution: Dissolve 50 µg of MitoSOX Red in 13 µL of high-quality

DMSO to make a 5 mM stock solution. Aliquot and store at -20°C, protected from light.[19]

[20]

Cell Treatment: Culture and treat cells with Nigericin as described in Protocol 1.

Prepare MitoSOX Working Solution: Dilute the 5 mM stock solution in HBSS to a final

concentration of 1-5 µM. Prepare this solution fresh for each experiment.[15][20]

Cell Loading: Remove the culture medium from the cells and add the MitoSOX working

solution.

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[15][21]

Washing: Gently wash the cells three times with pre-warmed HBSS.[15]

Data Acquisition:

Microscopy/Plate Reader: Measure the red fluorescence with excitation/emission maxima

of approximately 510/580 nm.[19][20]

Flow Cytometry: Resuspend the cells in fresh buffer and analyze immediately.

Data Analysis: Quantify the increase in red fluorescence intensity in Nigericin-treated cells

compared to the vehicle control.
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Protocol 3: Assessment of Apoptosis using Annexin V
and Propidium Iodide (PI) Staining
This protocol describes a flow cytometry-based method to quantify apoptosis in cells treated

with Nigericin. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet

of the plasma membrane in apoptotic cells. PI is a fluorescent nuclear stain that is excluded by

live cells but can enter and stain the nucleus of late apoptotic and necrotic cells with

compromised membrane integrity.

Materials:

Cultured cells

Nigericin sodium salt

Annexin V-FITC (or other fluorochrome conjugate)

Propidium Iodide (PI)

1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[1][2]

Flow cytometer

Procedure:

Induce Apoptosis: Treat cells with Nigericin for the desired time to induce apoptosis. Include

both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.[1]

Cell Harvesting: Harvest the cells by centrifugation.[2]

Washing: Wash the cells once with cold 1X PBS.[2]

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately

1 x 10⁶ cells/mL.[2]

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add

5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex.[1][2]
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1][22]

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[2]

Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cellular Response to Nigericin

Nigericin Treatment

K⁺ Efflux Mitochondrial Dysfunction
(ΔpH collapse, ΔΨm hyperpolarization)

NLRP3 Inflammasome Activation Increased ROS

Apoptosis Induction
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Signaling pathways affected by Nigericin.

Conclusion
Nigericin sodium salt is a versatile and powerful tool for the investigation of mitochondrial

function. Its ability to selectively dissipate the mitochondrial pH gradient allows for detailed
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studies of the individual components of the proton motive force. The protocols provided here

offer a starting point for researchers to utilize Nigericin in their studies of mitochondrial

bioenergetics, cell death, and inflammation. As with any experimental tool, appropriate controls

and careful optimization are essential for obtaining reliable and interpretable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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